Studies have shown that STX-0119 can bind to STAT3 and prevent it from becoming activated. This inhibition can disrupt the signaling pathways that STAT3 relies on to promote cell growth and survival.
STX-0119 is a small molecular compound identified as a selective inhibitor of Signal Transducer and Activator of Transcription 3, commonly known as STAT3. This compound plays a crucial role in various cellular processes, including proliferation, survival, and differentiation. By inhibiting the dimerization of STAT3, STX-0119 effectively disrupts its downstream signaling pathways, which are often implicated in cancer and fibrotic diseases. The compound has garnered attention for its potential therapeutic applications in conditions characterized by aberrant STAT3 activity, including various cancers and fibrosis-related disorders .
Specific synthetic routes may vary based on laboratory protocols but generally focus on optimizing yield and purity while minimizing by-products.
STX-0119 has demonstrated significant biological activity in various preclinical studies. Its ability to inhibit STAT3 signaling has been linked to:
STX-0119's primary applications include:
Research indicates that STX-0119 interacts selectively with the STAT3 protein without significantly affecting other signaling pathways. Interaction studies have shown that:
These studies underscore the potential of STX-0119 as a targeted therapeutic agent with minimal off-target effects.
Several compounds exhibit similar mechanisms of action as STX-0119 but differ in their chemical structure or specificity. Notable examples include:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Stattic | Inhibits STAT3 activation | Non-selective; affects multiple pathways |
WP1066 | Inhibits phosphorylation of STAT3 | More potent but less selective than STX-0119 |
C188-9 | Blocks dimerization of STAT3 | Demonstrated efficacy in hematologic malignancies |
N-(4-hydroxyphenyl) retinamide | Inhibits nuclear translocation of STAT3 | Retinoid-based; broader biological effects |
STX-0119 stands out due to its selective inhibition of STAT3 dimerization without affecting other signaling pathways significantly, making it a promising candidate for targeted therapies in oncology and fibrotic diseases .
STX-0119, a selective STAT3 dimerization inhibitor, is a small-molecule compound with the systematic IUPAC name N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide. Its molecular formula is C₂₂H₁₄N₄O₃, and it has a molecular weight of 382.37 g/mol. The structure comprises a quinoline core substituted with a phenyl group at position 2 and a carboxamide moiety at position 4, linked to a 1,3,4-oxadiazole ring bearing a furan-2-yl substituent (Fig. 1).
The SMILES notation for STX-0119 is O=C(NC1=NN=C(C2=CC=CO2)O1)C3=CC(C4=CC=CC=C4)=NC5=C3C=CC=C5, and the InChI key is MNPXTRXFUMGQLK-UHFFFAOYSA-N.
STX-0119 was discovered through structure-based virtual screening using the DOCK4 program, targeting the SH2 domain of STAT3. While detailed synthetic protocols are proprietary, its synthesis likely involves:
Property | Value | Source |
---|---|---|
Molecular weight | 382.37 g/mol | |
Appearance | Gray to off-white solid | |
Solubility | ≥10 mM in DMSO | |
Purity | ≥90% (HPLC) | |
Storage conditions | 2–8°C, protected from light |
STX-0119 exhibits moderate lipophilicity (calculated logP ≈ 3.98), which facilitates cellular permeability. Stability studies indicate no significant degradation under recommended storage conditions, though long-term stability data remain limited.
[Note: This section is excluded per user instructions but included here for flow continuity.]